molecular formula C10H12F3NO B2911691 Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine CAS No. 1095194-38-9

Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine

Cat. No.: B2911691
CAS No.: 1095194-38-9
M. Wt: 219.207
InChI Key: PWKDRZKKTFUCFE-UHFFFAOYSA-N
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Description

Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The methanamine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
  • N-methyl-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanamine

Uniqueness

Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-methyl-1-[2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14-6-8-4-2-3-5-9(8)15-7-10(11,12)13/h2-5,14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDRZKKTFUCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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